molecular formula C15H14ClN3O3 B4422791 ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate

ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate

Cat. No. B4422791
M. Wt: 319.74 g/mol
InChI Key: MDPGVNAZRRPSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic uses. It is a selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of various immune cells.

Mechanism of Action

Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate selectively inhibits JAK3, which is a key component of the signaling pathways of various immune cells, including T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation and proliferation of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various preclinical and clinical studies. It can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and prevent the activation and proliferation of immune cells. This compound has also been shown to be well-tolerated in clinical trials, with a low incidence of adverse events.

Advantages and Limitations for Lab Experiments

Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate has several advantages for lab experiments, including its high potency and selectivity for JAK3, its well-established synthesis method, and its extensive preclinical and clinical data. However, this compound also has some limitations, such as its relatively short half-life and the potential for off-target effects at high doses.

Future Directions

There are several future directions for research on ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate, including:
1. Investigating its potential use in combination with other therapies for autoimmune diseases and cancer.
2. Developing new formulations or delivery methods to improve its pharmacokinetic properties.
3. Studying its effects on other immune cells and signaling pathways.
4. Investigating its potential use in other diseases, such as multiple sclerosis and type 1 diabetes.
5. Exploring the potential for JAK3 inhibitors to modulate the gut microbiome and improve gut health.
In conclusion, this compound is a promising compound with potential therapeutic uses in various autoimmune diseases, cancer, and organ transplant rejection. Its selective inhibition of JAK3 and potent anti-inflammatory effects make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and potential uses in other diseases.

Scientific Research Applications

Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate has been extensively studied for its potential therapeutic uses in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection and treating certain types of cancer.

properties

IUPAC Name

ethyl 4-[(5-chloropyridin-2-yl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-2-22-14(20)10-3-6-12(7-4-10)18-15(21)19-13-8-5-11(16)9-17-13/h3-9H,2H2,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPGVNAZRRPSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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